4-[benzyl(methylsulfonyl)amino]-N-(2-morpholin-4-ylethyl)benzamide
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Overview
Description
4-[benzyl(methylsulfonyl)amino]-N-(2-morpholin-4-ylethyl)benzamide is a complex organic compound with a unique structure that includes a benzamide core, a benzyl group, a methylsulfonyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-(2-morpholin-4-ylethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the condensation of a benzylamine derivative with a benzoyl chloride derivative under basic conditions. The introduction of the methylsulfonyl group can be achieved through sulfonylation reactions using reagents such as methylsulfonyl chloride. The morpholine moiety is then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(methylsulfonyl)amino]-N-(2-morpholin-4-ylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and morpholine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including elevated temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
4-[benzyl(methylsulfonyl)amino]-N-(2-morpholin-4-ylethyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Material Science: It is explored for its use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-[benzyl(methylsulfonyl)amino]-N-(2-morpholin-4-ylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-[benzyl(methylsulfonyl)amino]benzamide: Lacks the morpholine moiety but shares the benzyl and methylsulfonyl groups.
N-(2-morpholin-4-ylethyl)benzamide: Lacks the benzyl and methylsulfonyl groups but includes the morpholine moiety.
Uniqueness
4-[benzyl(methylsulfonyl)amino]-N-(2-morpholin-4-ylethyl)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the benzyl and morpholine moieties, along with the methylsulfonyl group, allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-(2-morpholin-4-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-29(26,27)24(17-18-5-3-2-4-6-18)20-9-7-19(8-10-20)21(25)22-11-12-23-13-15-28-16-14-23/h2-10H,11-17H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGWCRUZVKOFOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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